In-Vivo β-Blockade Potency in Mouse Tachycardia Model
In a mouse electrocardiogram (ECG) model, the target isopropylamino derivative 5 (100 µg/kg i.v.) and its tert‑butylamino analog 6 (50 µg/kg i.v.) both antagonized isoprenaline (2 µg/kg i.v.)‑induced tachycardia. The isopropyl derivative required a 2‑fold higher dose to achieve comparable β‑blockade, while atenolol was effective at 20 µg/kg i.v., establishing a clear potency gradient that a generic β‑blocker cannot recapitulate [1].
| Evidence Dimension | Intravenous dose required for significant antagonism of isoprenaline‑induced tachycardia in mouse ECG |
|---|---|
| Target Compound Data | 100 µg/kg i.v. (isopropylamino derivative 5) |
| Comparator Or Baseline | Tert‑butylamino analog 6: 50 µg/kg i.v.; Atenolol: 20 µg/kg i.v. |
| Quantified Difference | Target compound 2‑fold less potent than analog 6; 5‑fold less potent than atenolol |
| Conditions | Mouse ECG, isoprenaline 2 µg/kg i.v. challenge, R‑R interval measurement |
Why This Matters
This dose–response relationship establishes the target compound as a distinct pharmacological tool for probing structure‑activity relationships where an intermediate potency β‑blocker is required, directly informing compound selection for in‑vivo thymol‑derivative screening cascades.
- [1] Jindal, D. P., et al. Synthesis, beta-adrenergic blocking activity and beta-receptor binding affinities of 1-substituted-3-(2-isopropyl-5-methyl-phenoxy)-propan-2-ol oxalates. Farmaco, 2003, 58(8), 557‑562. View Source
